Alaptide (CAS 90058-29-0) is a highly stable, spirocyclic dipeptide and a synthetic analog of the endogenous neuropeptide L-prolyl-L-leucylglycinamide (PLG / MIF-1) [1]. In pharmaceutical and industrial procurement, it is primarily sourced as a potent chemical penetration enhancer (CPE) for transdermal drug delivery systems and as an active pharmaceutical ingredient for tissue regeneration[2]. Its unique spirocyclic structure confers exceptional resistance to enzymatic degradation, distinguishing it from naturally occurring peptide analogs and allowing for stable incorporation into hydrogels, creams, and transdermal patches [1].
Substituting Alaptide with its natural baseline analog, PLG, or generic transdermal enhancers often leads to formulation failure or suboptimal clinical performance [1]. PLG is highly susceptible to rapid peptidase-induced hydrolysis, rendering it virtually useless for sustained topical or oral administration [1]. Furthermore, Alaptide's specific release kinetics are highly dependent on the formulation matrix; utilizing generic hydrophobic ointments instead of optimized cellulose-based hydrogels drastically reduces its bioavailability and permeation to near-minimal levels[2]. Consequently, precise procurement of Alaptide alongside compatible hydrophilic excipients is critical to avoid the rapid degradation seen in natural peptides and the poor release profiles of standard ointment bases.
Natural neuropeptides like PLG (MIF-1) are severely limited in therapeutic applications due to rapid peptidase-induced splitting. Alaptide's spirocyclic cyclodipeptide structure provides near-complete enzymatic resistance, allowing it to remain stable during oral and long-term topical administration [1].
| Evidence Dimension | Resistance to enzymatic hydrolysis |
| Target Compound Data | Complete enzymatic resistance |
| Comparator Or Baseline | PLG (Rapid peptidase-induced hydrolysis) |
| Quantified Difference | Prevention of rapid enzymatic cleavage |
| Conditions | Physiological enzymatic environments (in vivo / oral / topical administration) |
Allows formulators to utilize a stable MIF-1 analog for long-term topical wound healing or systemic delivery without rapid degradation.
When formulated as a chemical penetration enhancer (CPE), nanonized Alaptide significantly outperforms unenhanced baselines in delivering poorly permeable hydrophilic drugs. In a full-thickness pig ear skin model over 0.5–2.0 hours, Alaptide increased the permeation of acetylsalicylic acid by up to 17.7-fold and paracetamol by up to 19.8-fold compared to a standard propylene glycol-water (1:1) system [1].
| Evidence Dimension | Enhancement Ratio (ER) for transdermal permeation |
| Target Compound Data | 17.7-fold increase (acetylsalicylic acid); 19.8-fold increase (paracetamol) |
| Comparator Or Baseline | Unenhanced baseline (Propylene glycol-water 1:1) |
| Quantified Difference | Up to 19.8-fold higher permeation |
| Conditions | Full-thickness pig ear skin permeation assay over 0.5–2.0 hours |
Enables the successful formulation of poorly permeable hydrophilic APIs into effective transdermal patches or semi-solid dosage forms.
The bioavailability of Alaptide is highly dependent on the chosen formulation matrix. In vitro liberation assays through a permeable nephrophan membrane demonstrated that an optimized 3% Hydroxyethylcellulose (HEC) hydrogel with 10% glycerol achieved a 47.2% cumulative release of Alaptide. In contrast, standard hydrophobic ointment bases resulted in minimal to negligible drug release [1].
| Evidence Dimension | Cumulative API release percentage |
| Target Compound Data | 47.2% cumulative release |
| Comparator Or Baseline | Standard hydrophobic ointment bases (Minimal/negligible release) |
| Quantified Difference | >40% absolute increase in API liberation |
| Conditions | In vitro liberation assay through a permeable nephrophan membrane at 39 °C |
Guides the procurement of compatible hydrogel excipients rather than standard ointments to maximize bioavailability in wound healing applications.
Alaptide demonstrates a highly rapid onset of action as a penetration enhancer. During the permeation of theophylline through skin, Alaptide achieved an immediate pseudo-enhancement ratio (ER') of 4.4 within the first 1–3 hours after application, which was significantly higher than its long-term steady-state enhancement ratio of 2.3 (measured over 6–12 hours) [1].
| Evidence Dimension | Enhancement ratio over time |
| Target Compound Data | Immediate pseudo-enhancement ratio of 4.4 |
| Comparator Or Baseline | Steady-state enhancement ratio of 2.3 |
| Quantified Difference | 1.91x higher enhancement during the initial 1-3 hour window |
| Conditions | Permeation of theophylline from propylene glycol:water (1:1) through skin in a Franz diffusion cell |
Proves that Alaptide acts rapidly, making it highly suitable for semi-solid drug dosage forms where rapid onset and patient compliance are critical.
Alaptide is the optimal chemical penetration enhancer for formulating poorly permeable hydrophilic APIs, such as NSAIDs (e.g., acetylsalicylic acid) or theophylline. Its ability to achieve up to a 19.8-fold enhancement ratio within 2 hours makes it a critical procurement choice for rapid-onset transdermal systems [1].
In veterinary and human regenerative medicine, Alaptide is best utilized within cellulose-based hydrogels (such as 3% HEC with glycerol). This specific combination ensures maximum API liberation (up to 47.2%), significantly outperforming traditional hydrophobic ointments that trap the peptide and limit tissue regeneration efficacy[2].
For systemic or long-term topical applications where natural neuropeptides like PLG fail due to rapid peptidase-induced hydrolysis, Alaptide serves as an enzymatically resistant, spirocyclic alternative. This structural robustness ensures that the active compound remains intact during processing and throughout the therapeutic window[3].